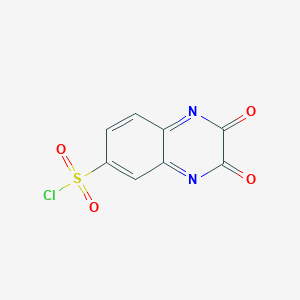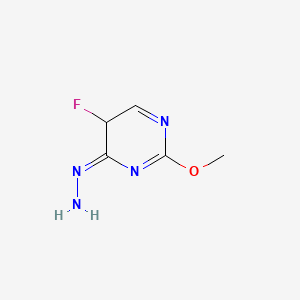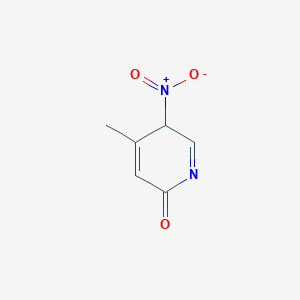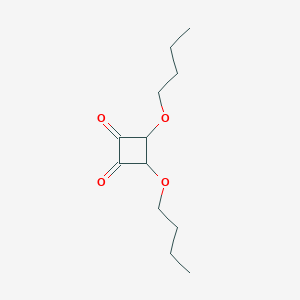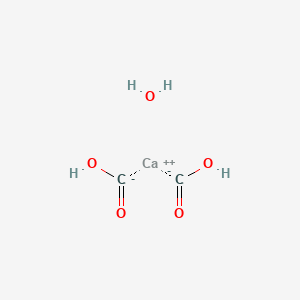
Calcium;hydroxymethanone;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;hydroxymethanone;hydrate is a compound that consists of calcium ions, hydroxymethanone, and water molecules. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of calcium ions and hydroxymethanone in its structure contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of calcium;hydroxymethanone;hydrate typically involves the reaction of calcium salts with hydroxymethanone in the presence of water. One common method is to dissolve calcium chloride in water and then add hydroxymethanone under controlled conditions. The reaction is usually carried out at room temperature, and the resulting product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium;hydroxymethanone;hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethanone group can be oxidized to form corresponding carboxylate compounds.
Reduction: Reduction reactions can convert the hydroxymethanone group to alcohols.
Substitution: The hydroxymethanone group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Alcohols.
Substitution: Substituted hydroxymethanone derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;hydroxymethanone;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of calcium;hydroxymethanone;hydrate involves its interaction with molecular targets such as enzymes and receptors. The calcium ions play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The hydroxymethanone group can undergo various chemical transformations, contributing to the compound’s reactivity and functionality. The pathways involved include enzymatic catalysis and receptor-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
Calcium;hydroxymethanone;hydrate can be compared with other similar compounds, such as:
Calcium silicate hydrate: Known for its role in cement and concrete, it has different structural and functional properties compared to this compound.
Calcium hydroxide: Commonly used in construction and water treatment, it lacks the hydroxymethanone group and has different reactivity.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications, it has distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C2H4CaO5 |
|---|---|
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
calcium;hydroxymethanone;hydrate |
InChI |
InChI=1S/2CHO2.Ca.H2O/c2*2-1-3;;/h2*(H,2,3);;1H2/q2*-1;+2; |
InChI-Schlüssel |
RVXBTOPOJYDHIC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-](=O)O.[C-](=O)O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


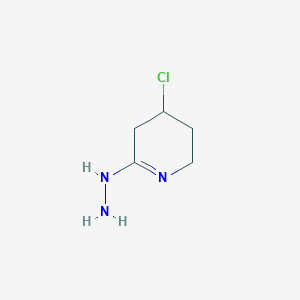
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
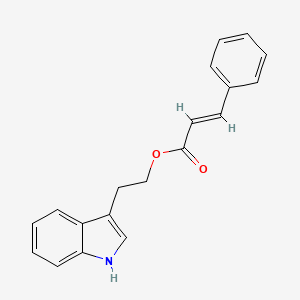
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
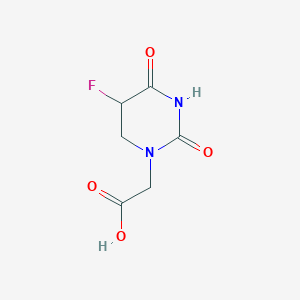
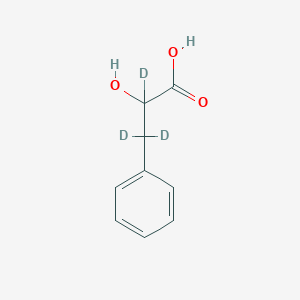
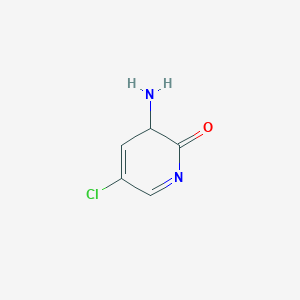
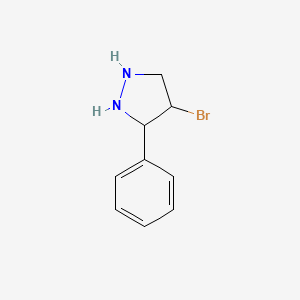
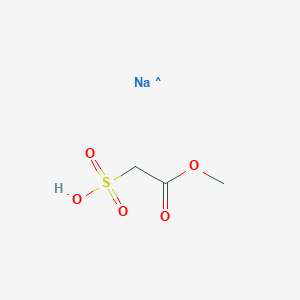
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
